2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine
Overview
Description
2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzimidazole with 4-chloro-6-methylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethylformamide or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can form additional rings through intramolecular cyclization under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives with various functional groups replacing the chloro group.
- Oxidized or reduced forms of the compound with altered electronic properties.
- Cyclized products with additional ring structures .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology and Medicine: In medicinal chemistry, 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine is investigated for its antimicrobial, anticancer, and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains, as well as in inducing apoptosis in cancer cells .
Industry: The compound is used in the development of corrosion inhibitors, particularly for metals exposed to aggressive environments. Its ability to form protective films on metal surfaces makes it valuable in industrial applications .
Mechanism of Action
The mechanism of action of 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing the compound to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes in microbes and cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the pyrimidine moiety.
4-Chloro-6-methylpyrimidine: Contains the pyrimidine structure but without the benzimidazole group.
2-(2-Benzimidazolylamino)-4-methylpyrimidine: Similar structure but without the chloro substituent.
Uniqueness: 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine is unique due to the presence of both benzimidazole and pyrimidine moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and industrial applications .
Properties
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-7-6-10(13)17-11(14-7)18-12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPYEONCHVKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187306 | |
Record name | N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-34-4 | |
Record name | N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42389-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-6-methyl-2-pyrimidinyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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